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Compound of Interest

Compound Name: 2-Oxaadamantan-1-ylmethanol

Cat. No.: B3097192 Get Quote

This document provides a comprehensive technical overview of the core physical and

spectroscopic characteristics of 2-oxaadamantan-1-ylmethanol. Designed for researchers

and professionals in medicinal chemistry and materials science, this guide synthesizes

established molecular data with expert-driven protocols for empirical validation. Given the

specialized nature of this compound, this guide emphasizes not only known properties but also

the robust experimental methodologies required for its full characterization.

Molecular Identity and Structural Framework
2-Oxaadamantan-1-ylmethanol belongs to the adamantane family, a class of diamondoid

hydrocarbons known for their exceptional rigidity, thermal stability, and unique pharmacological

properties. The introduction of a heteroatom (oxygen) into the cage structure at the 2-position

and a hydroxymethyl moiety at a bridgehead position (C-1) significantly alters the molecule's

physicochemical profile. The oxygen atom introduces polarity and potential for hydrogen

bonding, while the primary alcohol serves as a critical synthetic handle for derivatization[1].

The rigid, three-dimensional structure of the 2-oxaadamantane core makes it a compelling

scaffold for drug design, acting as a bioisostere for other bulky groups while potentially

improving metabolic stability and solubility.
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The fundamental molecular properties of 2-oxaadamantan-1-ylmethanol have been

established and are summarized below. These values form the baseline for all further

experimental analysis.

Property Value Source

Molecular Formula C₁₀H₁₆O₂ [1][2]

Molecular Weight 168.23 g/mol [1][2]

CAS Number 1303974-14-2 [2]

IUPAC Name
((1r,3s,5r,7s)-2-oxaadamantan-

1-yl)methanol
[1]

Canonical SMILES OCC12CC3CC(CC(C3)O1)C2 [1]

Structural Representation
The following diagram illustrates the unique bridged-ring system of 2-oxaadamantan-1-
ylmethanol, highlighting the positions of the oxygen heteroatom and the functional

hydroxymethyl group.

Caption: Molecular structure of 2-oxaadamantan-1-ylmethanol.

Physicochemical Characterization
While extensive experimental data for this specific molecule is not widely published, its

characteristics can be predicted based on related adamantane structures and determined

empirically through standard laboratory techniques.

Predicted and Empirical Properties
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Property Expected Value / State Experimental Protocol

Appearance White crystalline solid Section 3.1

Melting Point >100 °C (Expected) Section 3.2

Boiling Point >250 °C (Decomposition likely) TGA/DSC Analysis

Solubility

Soluble in polar organic

solvents (MeOH, EtOH,

DMSO); sparingly soluble in

water; insoluble in nonpolar

solvents (hexanes)

Section 3.3

Thermal Stability
High; decomposition likely

>250 °C
TGA/DSC Analysis

Insight: The high symmetry and rigid lattice of the adamantane core typically result in high

melting points. While specific DSC data for the title compound is absent, related nitro-

substituted oxaadamantanes show decomposition temperatures exceeding 250°C, suggesting

the core scaffold imparts significant thermal resilience[1]. The hydroxymethyl group may slightly

lower this compared to unsubstituted analogs due to potential dehydration reactions[1].

Standard Operating Protocols for Characterization
The following protocols are designed to be self-validating systems for the empirical

determination of the key physical properties of 2-oxaadamantan-1-ylmethanol.

Experimental Workflow Overview
This workflow ensures a logical progression from basic observation to detailed spectroscopic

analysis for unambiguous compound identification and characterization.
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Sample Acquisition
(CAS: 1303974-14-2)

Visual Inspection
(Appearance, Color)

Initial Check

Melting Point Determination

Purity Check

Solubility Assessment
(Polar & Nonpolar Solvents)

Spectroscopic Analysis
(NMR, IR, MS)

Sample Prep

Data Compilation & Reporting

Final Characterization

Click to download full resolution via product page

Caption: Standard workflow for physical characterization.

Protocol: Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs, a key indicator of purity.

Methodology:
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Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush

any large crystals.

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a

small amount in. Invert the tube and tap the sealed end on a hard surface to pack the

sample into the bottom. A sample height of 2-3 mm is optimal.

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus.

Measurement:

Rapid Scan: Heat rapidly to obtain a coarse estimate of the melting point.

Refined Scan: Using a fresh sample, heat rapidly to within 20°C of the estimated point,

then reduce the ramp rate to 1-2°C per minute.

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last solid crystal melts (T₂). The melting point is reported as the

range T₁–T₂. A narrow range (<2°C) is indicative of high purity.

Protocol: Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in a range of common

laboratory solvents.

Methodology:

Solvent Selection: Prepare vials containing 1 mL of each test solvent (e.g., Water,

Methanol, Dichloromethane, Hexane).

Sample Addition: Add approximately 10 mg of 2-oxaadamantan-1-ylmethanol to each

vial.

Observation: Vortex each vial for 30 seconds. Observe and record the results using the

following criteria:

Soluble: The solid completely dissolves, leaving a clear solution.
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Sparingly Soluble: The majority of the solid dissolves, but some particulates remain.

Insoluble: The solid does not appear to dissolve.

Heating (Optional): Gently warm the vials containing sparingly soluble or insoluble

samples to determine if solubility increases with temperature.

Spectroscopic Profile for Structural Verification
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The following

sections detail the expected spectral characteristics for 2-oxaadamantan-1-ylmethanol based

on its functional groups and data from analogous compounds[1].

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid cage structure. Based on

the related compound 1-adamantanemethanol, the key diagnostic signals would be[1]:

-CH₂OH (Methylene protons): A singlet or a pair of doublets (if diastereotopic) expected

around δ 3.5–4.0 ppm.

-OH (Hydroxyl proton): A broad singlet, variable chemical shift (typically δ 1.5–3.0 ppm),

which will exchange upon addition of D₂O.

Adamantane Cage Protons: A series of complex multiplets in the upfield region (δ 1.5–2.5

ppm).

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton:

-CH₂OH (Methylene carbon): Expected around δ 60–70 ppm.

C1 (Bridgehead carbon attached to -CH₂OH): A quaternary signal expected around δ 70-80

ppm.

C3, C5, C7 (Bridgehead carbons adjacent to oxygen): Signals influenced by the

electronegative oxygen, expected further downfield than other cage carbons.
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Adamantane Cage Carbons: A set of signals between δ 25–45 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For this molecule, the following

absorption bands are anticipated[1]:

O-H Stretch: A strong, broad band in the region of 3200–3600 cm⁻¹, characteristic of the

hydroxyl group.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850–2950 cm⁻¹) corresponding to the sp³

C-H bonds of the adamantane cage.

C-O Stretch (Alcohol): A strong band in the 1050–1150 cm⁻¹ region.

C-O-C Stretch (Ether): A distinct band also expected in the fingerprint region, likely around

1100 cm⁻¹.

Conclusion
2-Oxaadamantan-1-ylmethanol is a structurally unique molecule with significant potential as a

building block in both pharmaceutical and materials science applications[3]. This guide

provides the foundational physical data and, critically, the experimental framework necessary

for its rigorous characterization. By adhering to the detailed protocols herein, researchers can

ensure the generation of reliable and reproducible data, facilitating further exploration of this

promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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